molecular formula C16H27NO4 B2873277 6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate CAS No. 2377035-52-2

6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate

Cat. No. B2873277
CAS RN: 2377035-52-2
M. Wt: 297.395
InChI Key: NAKOOGITFDEDEF-UHFFFAOYSA-N
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Description

“6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate” is a chemical compound with the CAS Number: 2377035-52-2 . Its IUPAC name is 6- (tert-butyl) 8-methyl 6-azaspiro [4.5]decane-6,8-dicarboxylate . The molecular weight of this compound is 297.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO4/c1-15(2,3)21-14(19)17-11-12(13(18)20-4)7-10-16(17)8-5-6-9-16/h12H,5-11H2,1-4H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Pharmacology

6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate: has been identified as a compound with potential pharmacological applications. Its structure suggests that it could interact with biological systems in a significant manner, possibly as a ligand for receptors or enzymes. The compound’s stability and solubility make it suitable for experimental drug formulations, where it could be used to modulate physiological pathways or as a scaffold for developing new therapeutic agents .

Material Science

In the field of material science, this compound’s unique spirocyclic structure could be utilized in the synthesis of novel polymers or coatings. Its properties may impart durability and flexibility when incorporated into polymer chains, potentially leading to materials with enhanced mechanical properties suitable for industrial applications .

Chemical Synthesis

As a building block in chemical synthesis, 6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate offers a versatile framework for constructing complex organic molecules. Its dicarboxylate functional groups are reactive sites that can undergo various chemical transformations, enabling the synthesis of a wide range of derivatives with potential activity in different chemical domains .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in quantitative analysis .

Life Sciences Research

In life sciences research, the compound could be used to study cell signaling pathways. Its ability to cross cell membranes and its reactivity with biological molecules make it a candidate for probing intracellular processes or for use in tracer studies to track metabolic pathways .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-O-tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-11-12(13(18)20-4)7-10-16(17)8-5-6-9-16/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKOOGITFDEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913476

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